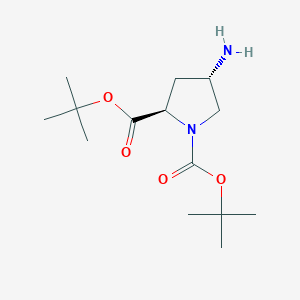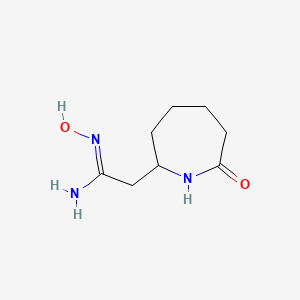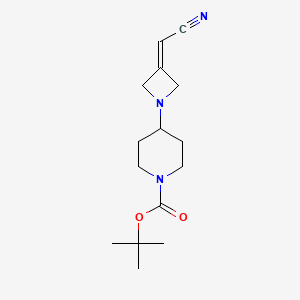
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is a chemical compound used primarily as a protecting group in organic synthesis. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the synthesis of complex molecules, particularly in peptide chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with an amine. The reaction is carried out in the presence of a base such as sodium bicarbonate or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile or chloroform . The reaction conditions are generally mild, often performed at ambient temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other substituents.
Deprotection Reactions: The removal of the tert-butyl groups is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Common Reagents and Conditions
Reagents: Di-tert-butyl dicarbonate, sodium bicarbonate, 4-dimethylaminopyridine (DMAP), trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Conditions: Ambient temperature, mild heating, aqueous or organic solvents
Major Products
The major products formed from these reactions include the deprotected amine and tert-butyl alcohol .
Scientific Research Applications
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is widely used in scientific research, particularly in:
Peptide Synthesis: As a protecting group for amines, it allows for the selective modification of other functional groups in peptide chains.
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Biological Studies: Facilitates the study of enzyme mechanisms and protein interactions by protecting specific amino groups.
Mechanism of Action
The mechanism of action of di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate involves the formation of a stable carbamate linkage with the amine group. This linkage can be cleaved under acidic conditions, releasing the free amine and tert-butyl alcohol . The stability of the carbamate linkage is due to the steric hindrance provided by the tert-butyl groups, which protects the amine from unwanted reactions .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent for introducing the tert-butyl carbamate protecting group.
Phenylmethoxycarbonyl (Cbz) Group: Another protecting group for amines, but less stable under acidic conditions compared to the tert-butyl group.
Uniqueness
Di-tert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective protection and deprotection of functional groups are required .
Properties
IUPAC Name |
ditert-butyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-7-9(15)8-16(10)12(18)20-14(4,5)6/h9-10H,7-8,15H2,1-6H3/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZUBILBAGXYBO-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](CN1C(=O)OC(C)(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-butyl (1R,3s,5S)-3-cyano-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242054.png)
![Tert-butyl 3-(2-hydroxyethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B8242055.png)


![tert-butyl N-[(1R)-3-(bromomethyl)cyclopentyl]carbamate](/img/structure/B8242074.png)
![1,3-Diethynylbicyclo[1.1.1]pentane](/img/structure/B8242078.png)


![(7R)-7-[(Tert-butyldimethylsilyl)oxy]-4-chloro-5H,6H,7H-cyclopenta[B]pyridine-3-carbonitrile](/img/structure/B8242096.png)
![methyl 6-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B8242099.png)


![5-bromo-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8242139.png)

